

Propoxycarbazone sodium chemical properties and structure elucidation

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Compound of Interest

Compound Name: *Propoxycarbazone sodium*

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Propoxycarbazone-Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxycarbazone-sodium is a selective post-emergence herbicide belonging to the sulfonylurea class of chemicals. It is effective against a variety of grass and broadleaf weeds in cereal crops. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides a detailed overview of the chemical properties, structural elucidation, and analytical methodologies for propoxycarbazone-sodium, intended to serve as a valuable resource for researchers and professionals in the fields of agricultural science and drug development.

Chemical Properties and Structure

Propoxycarbazone-sodium is the sodium salt of propoxycarbazone. Its chemical structure and properties are summarized below.

Table 1: Chemical Properties of Propoxycarbazone-Sodium

Property	Value	Reference(s)
IUPAC Name	sodium (2-methoxycarbonylphenyl)sulfonyl-(4-methyl-5-oxo-3-propoxy-1,2,4-triazole-1-carbonyl)azanide	[1]
CAS Number	181274-15-7	[1]
Molecular Formula	C ₁₅ H ₁₇ N ₄ NaO ₇ S	[1]
Molecular Weight	420.37 g/mol	[1]
Appearance	Colorless crystalline powder	[1]
Melting Point	230-240 °C (decomposes)	[1]
Boiling Point	Decomposes before boiling	
Density	1.42 g/cm ³ at 20 °C	[1]
Vapor Pressure	< 1 x 10 ⁻⁸ Pa at 20 °C	[1]
pKa	2.1 (for the parent acid, propoxycarbazone)	[1]
Solubility	Water: 42 g/L (pH 7-9 at 20 °C) Dichloromethane: 1.5 g/L (20 °C) n-heptane, xylene, isopropanol: < 0.1 g/L (20 °C)	[1]

Structural Elucidation

The structural confirmation of propoxycarbazone-sodium is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed experimental spectra for propoxycarbazone-sodium are not readily available in the public domain, the expected ¹H and ¹³C NMR chemical shifts can be predicted

based on the structure and data from similar sulfonylurea herbicides.

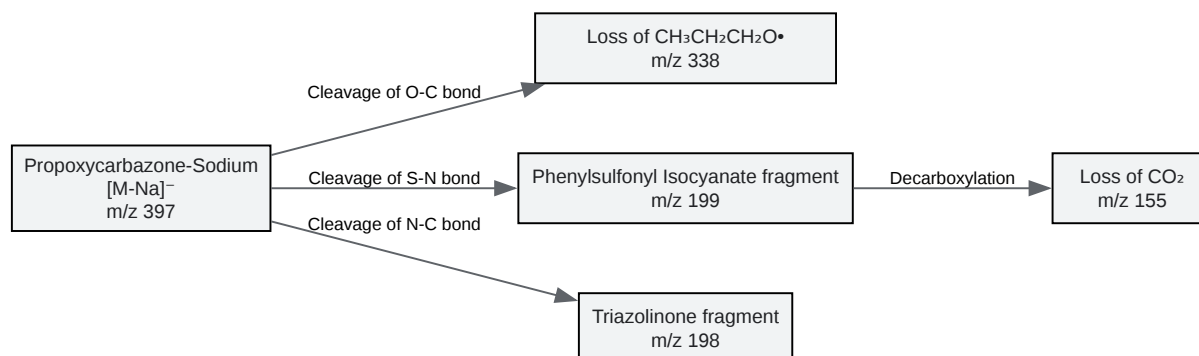
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl ring, the methoxy and propoxy groups, and the methyl group on the triazolinone ring. The aromatic protons would likely appear as a complex multiplet in the downfield region (around 7-8 ppm). The methylene protons of the propoxy group would exhibit characteristic splitting patterns (a triplet for the terminal methyl and a sextet for the adjacent methylene), and the methoxy and triazolinone-methyl protons would appear as singlets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show signals for all 15 carbon atoms in the molecule. The carbonyl carbons of the ester and triazolinone groups would be expected to resonate at the most downfield shifts (around 160-170 ppm). The aromatic carbons would appear in the 120-140 ppm region, while the aliphatic carbons of the propoxy and methyl groups would be found in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of propoxycarbazone-sodium, which aids in its structural confirmation. Electrospray ionization (ESI) is a suitable technique for analyzing this polar and thermally labile compound.

Expected Fragmentation Pathway: In a tandem mass spectrometry (MS/MS) experiment, the precursor ion of propoxycarbazone (the anionic form, $[M-Na]^-$) would be expected to fragment at several key locations. A plausible fragmentation pathway is outlined below. The initial loss of the propoxy group from the triazolinone ring is a likely fragmentation step. Cleavage of the sulfonylurea bridge is also a characteristic fragmentation pattern for this class of compounds, leading to the formation of ions corresponding to the substituted phenylsulfonyl and the triazolinone moieties.



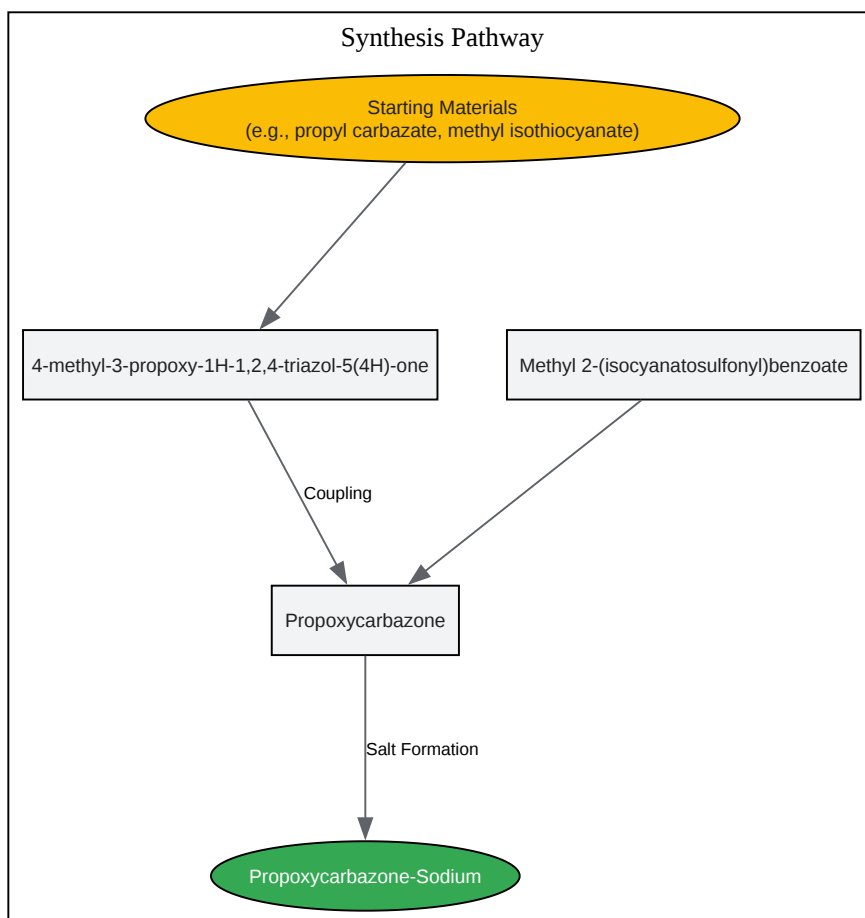
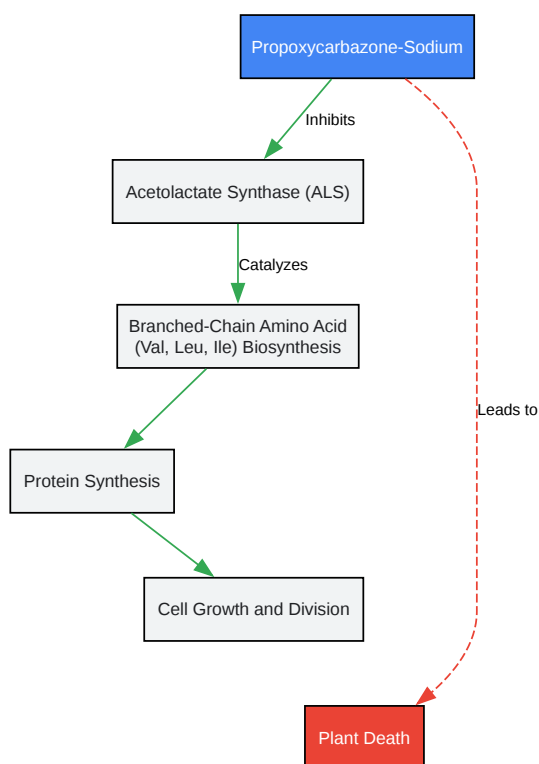
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Figure 1: Plausible ESI-MS/MS fragmentation pathway for propoxycarbazone.

Herbicidal Mode of Action

Propoxycarbazone-sodium's herbicidal activity stems from its ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[2]. This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants[2].

The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of susceptible plants. The selectivity of propoxycarbazone-sodium is attributed to the differential metabolism rates of the herbicide in tolerant crops versus susceptible weeds.



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